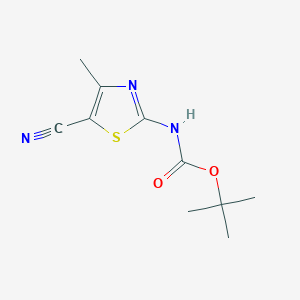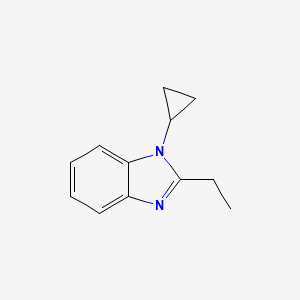![molecular formula C9H14F3NO B1380147 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one CAS No. 1501837-74-6](/img/structure/B1380147.png)
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one
Übersicht
Beschreibung
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one is a synthetic organic compound characterized by the presence of a cyclohexanone ring substituted with a methyl group and a trifluoroethylamino group. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which serves as the core structure.
Formation of the Amino Group: The introduction of the methyl(2,2,2-trifluoroethyl)amino group is achieved through a nucleophilic substitution reaction. This involves the reaction of cyclohexanone with methylamine and 2,2,2-trifluoroethylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium or potassium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of cyclohexanone, methylamine, and 2,2,2-trifluoroethylamine.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, inflammation, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexanol: Similar structure but with an alcohol group instead of a ketone.
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexane: Lacks the ketone group, resulting in different chemical properties.
Uniqueness
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one is unique due to the presence of both a trifluoroethyl group and a ketone group, which confer distinct reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
4-[methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO/c1-13(6-9(10,11)12)7-2-4-8(14)5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIRGQFHJQGSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1380064.png)




![3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B1380075.png)

![5-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1380077.png)




![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)

